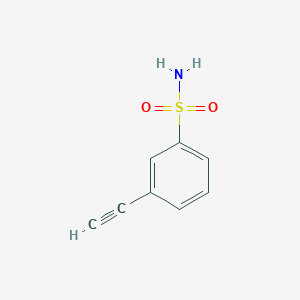

3-Ethynylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEWFHNQCHZZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethynylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a robust, multi-step pathway commencing from the commercially available 3-aminobenzenesulfonamide. This guide elucidates the causal mechanisms behind critical experimental choices, offering researchers and drug development professionals a self-validating protocol. The synthesis involves a classical diazotization, followed by a Sandmeyer reaction to yield an aryl iodide intermediate, and culminates in a Sonogashira cross-coupling reaction to introduce the terminal alkyne functionality. Each stage is accompanied by a detailed experimental protocol. Furthermore, a complete guide to the structural and purity verification of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented, including expected data and interpretation.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a sulfonamide group and a terminal ethynyl group at the meta position of a benzene ring. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, while the terminal alkyne serves as a versatile chemical handle for further molecular elaboration, notably through "click" chemistry, cross-coupling reactions, and polymerization. This unique combination makes it a highly sought-after intermediate in the development of novel pharmaceuticals and functional materials.

This guide details a reliable and scalable synthetic route, designed for reproducibility and high purity of the final product. The chosen strategy hinges on the transformation of a primary aromatic amine into the desired terminal alkyne via stable, well-characterized intermediates.

Retrosynthetic Analysis

The target molecule, This compound (3) , can be disconnected at the aryl-alkyne C-C bond, pointing to a Sonogashira cross-coupling reaction as the key final step.[1][2] This requires an aryl halide precursor, specifically 3-iodobenzenesulfonamide (2) , and a suitable acetylene source. The iodo-substituent is chosen over bromo- or chloro-analogs due to its higher reactivity in the palladium-catalyzed coupling cycle, often allowing for milder reaction conditions. The precursor 2 can, in turn, be readily accessed from 3-aminobenzenesulfonamide (1) via a Sandmeyer reaction, a classic and efficient method for converting aromatic amines to aryl halides through a diazonium salt intermediate.[3][4][5] The starting material, 3-aminobenzenesulfonamide, is a commercially available and cost-effective reagent.[6][7]

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

This section provides step-by-step procedures for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Diazotization and Sandmeyer Reaction to Synthesize 3-Iodobenzenesulfonamide (2)

This two-part, one-pot procedure first converts the primary amine of 3-aminobenzenesulfonamide into a diazonium salt, which is then immediately substituted with iodide.

-

Causality: The diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[8][9] The subsequent Sandmeyer reaction utilizes a copper(I) salt (CuI) as a catalyst to facilitate the single-electron transfer mechanism required for the radical-nucleophilic aromatic substitution.[3][10]

Experimental Protocol:

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-aminobenzenesulfonamide (8.61 g, 50 mmol) and deionized water (50 mL).

-

Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (12.5 mL, ~150 mmol) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes to form a fine slurry of the amine hydrochloride salt.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.80 g, 55 mmol) in deionized water (15 mL). Add this solution dropwise to the amine slurry over 30 minutes, maintaining the temperature between 0 and 5 °C. A slight excess of nitrous acid is used to ensure complete conversion; its presence can be confirmed by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Sandmeyer Reaction: In a separate 500 mL beaker, dissolve potassium iodide (KI) (12.45 g, 75 mmol) and a catalytic amount of copper(I) iodide (CuI) (0.95 g, 5 mmol) in deionized water (25 mL).

-

Coupling: Slowly and carefully add the cold diazonium salt solution to the KI/CuI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. The addition should be controlled to manage the rate of gas evolution.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Decolorize the solution by adding a small amount of solid sodium thiosulfate to quench any residual iodine. Collect the crude solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold diethyl ether.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-iodobenzenesulfonamide as a pale-yellow solid. Dry the product under vacuum.

Step 2: Sonogashira Coupling and Deprotection to Synthesize this compound (3)

This step introduces the ethynyl group by coupling the aryl iodide with trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.

-

Causality: The Sonogashira reaction is a powerful cross-coupling method that requires a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) co-catalyst to form a reactive copper acetylide intermediate.[2][11] An amine base is used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the alkyne.[1] TMSA is used as the alkyne source because it is a liquid and easier to handle than acetylene gas. The TMS group prevents self-coupling of the alkyne (Glaser coupling) and is easily removed under mild basic conditions.

Experimental Protocol:

-

Setup: To an oven-dried 100 mL Schlenk flask, add 3-iodobenzenesulfonamide (5.66 g, 20 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (281 mg, 0.4 mmol, 2 mol%), and copper(I) iodide (CuI) (152 mg, 0.8 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.[2]

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 5.6 mL, 40 mmol) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (3.4 mL, 24 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with THF. Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.

-

Deprotection: Dissolve the crude intermediate in methanol (50 mL). Add potassium carbonate (K₂CO₃) (4.14 g, 30 mmol) and stir the mixture at room temperature for 2 hours.

-

Final Isolation and Purification: Remove the methanol under reduced pressure. Add deionized water (50 mL) to the residue and acidify to pH ~5 with 1 M HCl. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Parameter | Technique | Expected Result |

| Molecular Structure | ¹H and ¹³C NMR | Characteristic shifts for aromatic, acetylenic, and sulfonamide protons/carbons. |

| Functional Groups | IR Spectroscopy | Key absorption bands for N-H, S=O, C≡C, and ≡C-H bonds. |

| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₈H₇NO₂S. |

| Purity/Physical State | Melting Point | A sharp and defined melting point range. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12][13]

Protocol: Dissolve ~10-15 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to its ability to dissolve the polar compound and the fact that the acidic sulfonamide protons are readily observable.[6] Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Expected Data:

| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~8.0 - 7.6 | m (4H) | Ar-H |

| Sulfonamide | ~7.4 | s (2H, broad) | -SO₂NH ₂ |

| Acetylenic | ~4.3 | s (1H) | -C≡CH |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic (C-S) | ~145 | C -SO₂NH₂ |

| Aromatic (C-H) | ~138 - 126 | Ar-C H |

| Aromatic (C-C≡) | ~122 | C -C≡CH |

| Acetylenic | ~83 | -C ≡CH |

| Acetylenic | ~81 | -C≡C H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[14][15]

Protocol: Acquire the spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal. Alternatively, prepare a KBr pellet.

Expected Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3350 - 3250 (two bands) | Medium |

| ≡C-H Stretch (Alkyne) | ~3300 | Sharp, Medium |

| C≡C Stretch (Alkyne) | ~2110 | Weak to Medium |

| S=O Asymmetric Stretch | ~1340 | Strong |

| S=O Symmetric Stretch | ~1160 | Strong |

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and elemental composition.[16][17]

Protocol: Analyze the sample using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for sulfonamides. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Exact Mass | 181.0197 |

| Expected HRMS Peak [M-H]⁻ | m/z 180.0125 |

Conclusion

This guide presents a validated and logically structured approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this important chemical intermediate with high purity. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the suitability of the material for subsequent applications in drug discovery and materials science.

References

- 3-Aminobenzenesulfonamide 98-18-0 wiki. (n.d.). Google Cloud.

-

Sandmeyer reaction. (2024). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Sonogashira coupling. (2024). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1996). PubMed. Retrieved January 19, 2026, from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

N-[(E)-hex-3-enyl]benzenesulfonamide. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 19, 2026, from [Link]

-

Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2023, January 2). YouTube. Retrieved January 19, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling. (2022, August 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 19, 2026, from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Benzenesulfonamide. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.

- US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (n.d.). Google Patents.

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

- CN103819369A - Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.

-

4-Ethynylbenzenesulfonamide. (n.d.). PubChem - NIH. Retrieved January 19, 2026, from [Link]

-

Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). NIH. Retrieved January 19, 2026, from [Link]

-

HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. (2019). MDPI. Retrieved January 19, 2026, from [Link]

-

Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR. (2011). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. (2007). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Aminobenzenesulfonamide | 98-18-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzenesulfonamide [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

physicochemical properties of 3-Ethynylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylbenzenesulfonamide

Introduction

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two such powerful pharmacophores: the benzenesulfonamide core and the terminal ethynyl group. The benzenesulfonamide moiety is integral to a wide array of approved therapeutics, including carbonic anhydrase inhibitors, diuretics, and anticonvulsants, owing to its ability to act as a potent zinc-binding group and a hydrogen bond donor/acceptor.[1][2][3] Concurrently, the ethynyl group has been increasingly recognized for its versatile roles in medicinal chemistry.[4][5] It can serve as a rigid, linear linker to probe binding pockets, act as a bioisostere for various functional groups, and participate in covalent bond formation with target proteins.[6]

This technical guide provides a comprehensive analysis of the core . It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to inform synthesis, formulation, and mechanism-of-action studies. We will move beyond a simple recitation of data to explain the causality behind these properties and provide field-proven experimental protocols for their validation, ensuring a self-validating system of scientific integrity.

Chemical Identity and Molecular Structure

This compound is an aromatic sulfonamide characterized by an ethynyl substituent at the meta-position of the benzene ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇NO₂S

-

CAS Number: While a specific CAS number for the 3-ethynyl isomer is not prominently available, the related 4-ethynyl isomer is registered under CAS 1421488-00-5.[7] For the parent benzenesulfonamide, the CAS is 98-10-2.[8]

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: pKa Determination via Potentiometric Titration

This method directly measures the change in pH as a titrant is added, allowing for the determination of the acid dissociation constant.

Causality: The sulfonamide proton is acidic and will be deprotonated by a base. By precisely monitoring the pH during titration with a strong base, the half-equivalence point can be identified, where pH = pKa. This provides a direct, fundamental measurement of the compound's acidity.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system if necessary (e.g., a specific ratio of methanol/water), as solubility in pure water may be limited.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a high-precision electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) and finding the pH at the half-equivalence volume.

-

Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.

Synthetic Approach

A plausible and efficient synthesis of this compound can be achieved via a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Causality: This synthetic strategy leverages the reliability of palladium-catalyzed cross-coupling reactions. Using a commercially available starting material like 3-bromobenzenesulfonamide provides a direct route to introduce the ethynyl group at the desired position with high selectivity and yield.

Proposed Two-Step Synthesis:

-

Preparation of 3-Bromobenzenesulfonamide: This intermediate can be prepared from 3-bromobenzenesulfonyl chloride by reaction with aqueous ammonia. The sulfonyl chloride is typically synthesized by chlorosulfonation of bromobenzene.

-

Sonogashira Coupling: The key step involves the coupling of 3-bromobenzenesulfonamide with a protected alkyne such as trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The subsequent removal of the trimethylsilyl (TMS) protecting group with a mild base like potassium carbonate in methanol yields the final product, this compound.

Caption: Proposed synthetic scheme for this compound.

Conclusion

This compound is a compound with significant potential in drug discovery, built upon the well-validated benzenesulfonamide scaffold and enhanced by the versatile ethynyl functional group. Its physicochemical profile—characterized by moderate lipophilicity, low predicted aqueous solubility, and weak acidity—presents a classic starting point for medicinal chemistry optimization. The spectroscopic signatures provide a clear blueprint for its identification, while the detailed experimental protocols offer a robust framework for validating its key properties. A thorough understanding of these characteristics is paramount for any research program aiming to leverage this promising molecular architecture for the development of novel therapeutics.

References

- Semantic Scholar. "Acetylene Group, Friend or Foe in Medicinal Chemistry.

- PubMed. "Acetylene Group, Friend or Foe in Medicinal Chemistry.

- ResearchGate. "Acetylene Group, Friend or Foe in Medicinal Chemistry.

- ACS Publications. "Acetylene Group, Friend or Foe in Medicinal Chemistry.

- PubMed. "Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.

- Taylor & Francis Online. "Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies.

- MDPI. "Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease.

- PubMed. "Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.

- RSC Publishing. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- PubChem. "4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221.

- Solubility of Things. "Benzenesulfonamide.

- ResearchGate. "Relative pKa values of the primary sulfonamide group across the series...

- RSC Publishing. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- PubMed Central. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- University of Notre Dame. "Organic Structure Elucidation Workbook.

- University of Calgary. "Chapter 13: Spectroscopy.

- PubMed. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 3-Ethynylbenzenesulfonamide: Synthesis, Properties, and Potential Applications for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-Ethynylbenzenesulfonamide, a promising yet under-documented molecule with significant potential for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not publicly available, indicating its novelty, this guide offers a robust framework for its synthesis, characterization, and exploration in medicinal chemistry.

Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₈H₇NO₂S | N/A |

| Molecular Weight | 181.21 g/mol | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C#C | N/A |

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The introduction of an ethynyl group at the meta-position of the benzenesulfonamide scaffold presents a unique opportunity for the development of novel therapeutic agents. The terminal alkyne functionality is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide details the synthesis of this compound from its readily available precursor, discusses its predicted physicochemical properties, and explores its potential applications based on the established biological activities of related sulfonamides.

Synthesis of this compound

The synthesis of this compound is a direct and well-established chemical transformation. The process begins with the commercially available precursor, 3-Ethynylbenzenesulfonyl chloride (CAS No. 1314900-33-8).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 3-Ethynylbenzenesulfonyl Chloride

This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

-

3-Ethynylbenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution) or ammonia gas

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Ethynylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran (approximately 10 mL per gram of sulfonyl chloride) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq). Alternatively, bubble ammonia gas through the solution for 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of its isomer, 4-Ethynylbenzenesulfonamide (CAS No. 1788-08-5), and computational models.

| Property | Predicted Value |

| Molecular Weight | 181.21 g/mol |

| LogP | ~1.5 |

| Topological Polar Surface Area (TPSA) | 68.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Melting Point | 130-140 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and DMF |

Potential Applications in Drug Discovery and Chemical Biology

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and anticancer agents. The introduction of the 3-ethynyl group offers several strategic advantages for drug discovery and chemical biology.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. The 3-ethynyl substituent can be exploited to achieve isoform-selective inhibition by probing unique structural features within the active site cavity.

Caption: Workflow for developing chemical probes from this compound.

Conclusion

This compound represents a novel and valuable building block for medicinal chemistry and chemical biology. Its straightforward synthesis from a commercially available precursor, combined with the versatility of the ethynyl group, opens up numerous avenues for the development of new therapeutic agents and research tools. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising molecule.

References

-

PubChem. 4-Ethynylbenzenesulfonamide. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

A Comprehensive Technical Guide to the Solubility and Stability of 3-Ethynylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical physicochemical properties of 3-Ethynylbenzenesulfonamide, focusing on its solubility and stability. As a novel investigational compound, a thorough understanding of these characteristics is paramount for its successful development as a potential therapeutic agent. This document is structured to provide not only the foundational scientific principles but also actionable, field-proven methodologies for the comprehensive assessment of this molecule. We will delve into the theoretical underpinnings of its expected behavior, drawing parallels with the well-characterized parent molecule, benzenesulfonamide, and provide detailed experimental protocols to empower researchers in their laboratory investigations.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand out as two of the most critical determinants of a drug's ultimate success.

-

Solubility directly impacts a drug's bioavailability. An orally administered drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low and variable bioavailability, often leading to suboptimal therapeutic efficacy and, in many cases, the termination of promising drug candidates.[1][2]

-

Stability dictates a drug's shelf-life and ensures that the patient receives the intended dose of the active ingredient, free from potentially harmful degradation products. A drug substance and its formulated product must withstand a range of environmental conditions during manufacturing, storage, and administration.[3][4]

This guide will provide a comprehensive framework for characterizing the solubility and stability of this compound, a molecule of significant interest.

Physicochemical Properties of this compound: A Predictive Analysis

Direct experimental data for this compound is not yet widely available. However, we can make informed predictions about its properties by examining its structure and comparing it to the well-studied parent compound, benzenesulfonamide.

Structural Features and Their Predicted Influence

This compound is comprised of a benzene ring substituted with a sulfonamide group and an ethynyl group.

-

The Benzenesulfonamide Core: This portion of the molecule is known to be a solid at room temperature with a relatively high melting point.[5][6] The sulfonamide group is a hydrogen bond donor and acceptor, which can participate in intermolecular interactions, influencing its crystal lattice energy and, consequently, its solubility. The benzene ring is hydrophobic, which generally contributes to low aqueous solubility.[5]

-

The 3-Ethynyl Substituent: The introduction of an ethynyl group at the meta position is expected to have several effects:

-

Electronic Effects: The ethynyl group is weakly electron-withdrawing, which can influence the pKa of the sulfonamide proton.[7]

-

Steric and Structural Effects: The linear geometry of the ethynyl group will impact the crystal packing of the molecule. This can either increase or decrease the melting point and solubility compared to the parent compound, depending on the specific packing arrangement.

-

Solubility: The ethynyl group is relatively nonpolar and may slightly decrease aqueous solubility.[8] However, its impact on solubility in organic solvents will depend on the specific solvent-solute interactions.

-

Stability: The triple bond of the ethynyl group is a potential site for chemical reactions, including hydration, oxidation, and polymerization, which could represent unique degradation pathways.[9][10]

-

Predicted Physicochemical Parameters

While experimental determination is essential, we can estimate some key parameters for this compound based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic for this compound | Rationale |

| Molecular Weight | ~181.21 g/mol | Calculated from the chemical formula (C8H7NO2S). |

| Physical State | Crystalline solid | Similar to benzenesulfonamide.[5][11] |

| Aqueous Solubility | Low | The hydrophobic benzene ring and ethynyl group are expected to limit water solubility.[5] |

| pKa | Expected to be slightly more acidic than benzenesulfonamide (~10) | The electron-withdrawing nature of the ethynyl group may lower the pKa of the sulfonamide proton. |

| LogP | Predicted to be slightly higher than benzenesulfonamide (~0.6) | The addition of the nonpolar ethynyl group is likely to increase the octanol-water partition coefficient. |

A Practical Guide to Solubility Determination

A comprehensive understanding of the solubility of this compound in a variety of solvent systems is crucial for formulation development.

Equilibrium Solubility Measurement: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature: Solubility is temperature-dependent.

-

Prolonged Agitation: Guarantees that the system has reached equilibrium.

-

Validated Analytical Method: Ensures accurate and precise quantification.

Kinetic and Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution. It is often measured in high-throughput screening settings.

-

Thermodynamic Solubility: The concentration of a compound in a saturated solution at equilibrium.

The shake-flask method measures thermodynamic solubility, which is the more relevant parameter for formulation development.

pH-Dependent Solubility

The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The sulfonamide group can deprotonate at higher pH values, forming a more soluble salt.[5]

Experimental Workflow for pH-Solubility Profiling:

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents and Co-solvent Systems

For formulation purposes, understanding the solubility in various organic and co-solvent systems is essential.

Recommended Solvents for Screening:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone[5]

-

Ethers: Dioxane

-

Amides: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[12][13]

-

Common Co-solvents: Polyethylene glycol (PEG), Propylene glycol (PG)

The experimental approach is the same as the shake-flask method described above.

A Framework for Assessing the Stability of this compound

A comprehensive stability testing program is required to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies are a critical component of this program.[3][4]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage.[4] This helps to rapidly identify potential degradation products and pathways.

Recommended Stress Conditions:

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Hydrolysis of the sulfonamide bond. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | Hydrolysis of the sulfonamide bond.[14][15] |

| Oxidation | 3% H2O2 at room temperature | Oxidation of the sulfur atom or the ethynyl group.[14][15] |

| Thermal Degradation | Dry heat (e.g., 80°C) | General decomposition. |

| Photostability | Exposure to light of a specified wavelength and intensity (ICH Q1B) | Photodegradation, potentially involving the aromatic ring or ethynyl group. |

Logical Flow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.[16][17][18][19]

Essential Characteristics of a Stability-Indicating Method:

-

Specificity: The method must be able to resolve the parent drug from all potential degradation products and any other components in the sample matrix.

-

Accuracy and Precision: The method must provide accurate and precise measurements of the drug and its degradants.

-

Linearity and Range: The method should be linear over a defined concentration range.

-

Robustness: The method should be insensitive to small variations in experimental parameters.

Self-Validating System: The forced degradation samples themselves are used to validate the specificity of the method. If all degradation products are well-separated from the parent peak, the method is considered stability-indicating.

Potential Degradation Pathways of Sulfonamides

Based on the known chemistry of sulfonamides, several degradation pathways can be anticipated for this compound.[20]

-

Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, leading to the formation of the corresponding sulfonic acid and amine.

-

Oxidation: The sulfur atom in the sulfonamide group can be oxidized.

-

Reactions of the Ethynyl Group: The triple bond can undergo hydration to form a ketone or be oxidized to other functional groups.

-

Photodegradation: The aromatic ring can undergo photochemical reactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound. While we have made informed predictions based on its structure and the properties of related compounds, it is imperative that these are confirmed through rigorous experimental investigation.

The protocols and methodologies outlined herein represent a robust starting point for any researcher or drug development professional tasked with characterizing this promising new chemical entity. A thorough understanding of its solubility and stability will be instrumental in navigating the challenges of formulation development and ultimately, in realizing its full therapeutic potential.

References

-

Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

The solubility of benzenesulfonamide studied both experimentally and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chemical Properties of Benzenesulfonamide (CAS 98-10-2) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

-

Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2008). Journal of Chemical & Engineering Data, 53(11), 2568–2570. [Link]

-

Solid solubility correlations of benzenesulfonamide determined by (a)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability - AIP Publishing. (2022). AIP Conference Proceedings, 2543(1), 070001. [Link]

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922–924. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. (2023). Molecules, 28(12), 4831. [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (2016). ACS Medicinal Chemistry Letters, 7(12), 1145–1150. [Link]

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2014). Asian Journal of Research in Chemistry, 7(3), 324-329.

-

(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 569-576.

-

Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Retrieved from [Link]

-

Functional Group Characteristics and Roles - ASHP. (n.d.). Retrieved January 19, 2026, from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). Trends in Sciences, 20(6), 5209. [Link]

-

forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - NIH. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272–1278. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). Journal of Pharmaceutical Analysis, 2(3), 159–165. [Link]

- Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research - Routledge. (2023).

-

Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC - NIH. (2018). Scientia Pharmaceutica, 86(4), 46. [Link]

-

An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - RSC Publishing. (2022). Physical Chemistry Chemical Physics, 24(31), 18635–18651. [Link]

Sources

- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. routledge.com [routledge.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzenesulfonamide (CAS 98-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ashp.org [ashp.org]

- 8. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-Ethynylbenzenesulfonamide

This in-depth guide provides a comprehensive analysis of the expected spectral data for 3-ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound incorporates three key functional groups: a sulfonamide, a phenyl ring, and a terminal alkyne. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and materials development. This guide will delve into the theoretical and practical aspects of characterizing this compound using state-of-the-art spectroscopic techniques.

Molecular Structure and Key Features

The structural arrangement of this compound dictates its spectral characteristics. The electron-withdrawing nature of the sulfonamide group and the anisotropic effects of the ethynyl group significantly influence the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -SO₂NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, typically 1-2 seconds), and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is summarized below. Chemical shifts are referenced to the residual solvent peak.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (SO₂NH ₂) | ~7.4 | broad singlet | - |

| H-2 | ~8.0 | singlet | - |

| H-4 | ~7.8 | doublet | ~8 |

| H-5 | ~7.6 | triplet | ~8 |

| H-6 | ~7.9 | doublet | ~8 |

| H (C≡CH ) | ~4.3 | singlet | - |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of 7.5-8.0 ppm. The H-2 proton, situated between the two electron-withdrawing groups (sulfonamide and ethynyl), is expected to be the most deshielded and may appear as a singlet or a narrow triplet. The other aromatic protons will exhibit characteristic splitting patterns (doublets and a triplet) due to ortho and meta coupling. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

-

Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom are exchangeable and will typically appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

-

Acetylenic Proton (-C≡CH): The terminal alkyne proton is shielded and will appear at a characteristic upfield chemical shift of around 4.3 ppm. This signal is typically a sharp singlet.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~144 |

| C-2 | ~128 |

| C-3 | ~123 |

| C-4 | |

| C-5 | ~133 |

| C-6 | ~130 |

| C ≡CH | ~83 |

| C≡C H | ~79 |

Interpretation and Rationale:

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom directly attached to the sulfonamide group (C-1) will be the most downfield due to the strong electron-withdrawing effect. The carbon attached to the ethynyl group (C-3) will also be significantly affected.

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic range of 70-90 ppm. The terminal carbon (C≡C H) is typically found slightly upfield compared to the internal carbon (C ≡CH).

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C≡C, S=O, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (sulfonamide) | 3350-3250 | Stretching |

| C-H (alkyne) | ~3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C≡C (alkyne) | 2150-2100 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| S=O (sulfonamide) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching |

Interpretation and Rationale:

-

N-H and C-H Stretching: The N-H stretching of the sulfonamide will appear as two bands in the region of 3350-3250 cm⁻¹. The sharp, strong peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. Aromatic C-H stretches will be observed as weaker bands just above 3000 cm⁻¹.

-

C≡C Stretching: A weak but sharp absorption band between 2150 and 2100 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.

-

S=O Stretching: The sulfonamide group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically around 1330 cm⁻¹ and 1140 cm⁻¹, respectively.[1]

-

Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.[2]

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) ratio range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.[3]

Mass Spectral Data (Predicted)

-

Molecular Ion: The exact mass of this compound (C₈H₇NO₂S) is 181.020. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 182.028.

-

Key Fragmentation Pathways: Under EI or CID conditions, several fragmentation pathways are plausible. A common fragmentation for sulfonamides is the loss of SO₂ (64 Da).[4][5] Another likely fragmentation is the loss of the sulfonamide group.

| m/z (Predicted) | Fragment |

| 181 | [M]⁺• |

| 117 | [M - SO₂]⁺• |

| 101 | [C₆H₄C₂H]⁺ |

| 77 | [C₆H₅]⁺ |

digraph "3_ethynylbenzenesulfonamide_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];M [label="[C₈H₇NO₂S]⁺•\nm/z = 181"]; frag1 [label="[C₈H₇N]⁺•\nm/z = 117"]; frag2 [label="[C₈H₅]⁺\nm/z = 101"];

M -> frag1 [label="- SO₂"]; frag1 -> frag2 [label="- NH₂"]; }

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Interpretation and Rationale:

-

Loss of SO₂: The cleavage of the C-S bond and rearrangement can lead to the loss of a neutral sulfur dioxide molecule, resulting in a fragment ion at m/z 117. This is a characteristic fragmentation for aromatic sulfonamides.[4][5]

-

Loss of the Sulfonamide Group: Cleavage of the C-S bond can also lead to the formation of a 3-ethynylphenyl cation at m/z 101.

-

Loss of the Ethynyl Group: Fragmentation of the ethynylphenyl cation could lead to a phenyl cation at m/z 77.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. By understanding the fundamental principles behind these spectroscopic techniques and applying them to the specific structural features of this compound, scientists can confidently verify its identity and purity, paving the way for its successful application in various scientific endeavors.

References

-

National Institute of Standards and Technology. Benzenesulfonamide. NIST Chemistry WebBook. [Link][1]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link][4][5]

-

Fort, K. L., Lamp, J. E., & Londergan, C. H. (2014). A Strongly Absorbing Class of Non-Natural Labels for Probing Protein Electrostatics and Solvation with FTIR and 2D IR Spectroscopies. The journal of physical chemistry. B, 118(33), 9871–9882. [Link]

-

University of Michigan. Infrared Spectroscopy. [Link]

-

Pfizer. ultrahigh-resolution mass spectrometers for heightened mAb characterization. YouTube. [Link][2]

-

Kafida, S., et al. (2019). Triple-stage mass spectrometry unravels the heterogeneity of an endogenous protein complex. Nature Communications, 10, 3621. [Link][3]

Sources

- 1. Benzenesulfonamide [webbook.nist.gov]

- 2. youtube.com [youtube.com]

- 3. Triple-stage mass spectrometry unravels the heterogeneity of an endogenous protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatility of 3-Ethynylbenzenesulfonamide: A Technical Guide for Medicinal Chemists

Foreword: Unlocking the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both potent biological activity and versatile chemical handles is a perpetual endeavor. Among the myriad of building blocks available to the drug discovery scientist, 3-Ethynylbenzenesulfonamide has emerged as a molecule of significant interest. Its unique combination of a well-established pharmacophore, the benzenesulfonamide group, with a reactive and sterically minimal ethynyl moiety, opens up a diverse range of applications, from the design of highly selective enzyme inhibitors to the construction of complex molecular probes.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. Moving beyond a theoretical overview, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this key intermediate, explore its role in the development of potent enzyme inhibitors, and illuminate its utility as a versatile tool for chemical biology and drug discovery. The insights and methodologies presented herein are grounded in established scientific principles and supported by relevant literature, providing a solid foundation for innovation in your own research endeavors.

I. The Strategic Advantage of the this compound Scaffold

The power of this compound as a medicinal chemistry scaffold lies in the synergistic interplay of its two key functional groups: the sulfonamide and the 3-ethynyl substituent.

The Benzenesulfonamide Moiety: A Privileged Pharmacophore

The benzenesulfonamide core is a well-established "privileged" structure in drug discovery, known for its ability to bind to a wide array of biological targets.[1][2] Its key features include:

-

Zinc-Binding Group: The sulfonamide group is a classic zinc-binding moiety, making it an ideal starting point for the design of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases.[3]

-

Hydrogen Bonding Capabilities: The sulfonamide nitrogen and oxygens can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Scaffold for Diverse Substitution: The benzene ring provides a rigid framework for the precise spatial arrangement of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 3-Ethynyl Group: A Gateway to Diverse Functionality

The introduction of an ethynyl group at the 3-position of the benzenesulfonamide ring imparts a unique set of chemical properties that can be strategically exploited in drug design:

-

Covalent Inhibition: The terminal alkyne can act as a "warhead" for targeted covalent inhibition.[4] It can react with nucleophilic residues, such as cysteine, within the active site of a target protein, leading to irreversible or reversible covalent bond formation. This can result in enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[5]

-

Bioorthogonal Chemistry Handle: The ethynyl group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This highly efficient and specific reaction allows for the facile conjugation of the this compound core to a wide variety of other molecules, such as fluorescent dyes, affinity tags, or other pharmacophores.[7][8] This has profound implications for the development of chemical probes, activity-based protein profiling (ABPP), and fragment-based drug discovery (FBDD).[9][10][11][12][13][14][15]

-

Structural Rigidity and Vectorial Projection: The linear geometry of the ethynyl group provides a rigid linker that can be used to project substituents into specific regions of a binding pocket, enabling the exploration of new interactions and the optimization of binding affinity.

This unique combination of a proven pharmacophore and a versatile reactive group makes this compound a powerful and multifaceted tool in the medicinal chemist's arsenal.

Figure 1: Key structural features and potential applications of this compound.

II. Synthetic Strategies: Accessing the Core Scaffold

The efficient and scalable synthesis of this compound is a critical first step in its utilization. The most common and versatile approach involves the Sonogashira cross-coupling reaction.[16][17]

A. Sonogashira Coupling: The Workhorse Reaction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] For the synthesis of this compound, the starting material is typically 3-bromobenzenesulfonamide or 3-iodobenzenesulfonamide, which is coupled with a protected acetylene source, such as trimethylsilylacetylene.

Figure 2: General Sonogashira coupling and deprotection sequence for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

-

3-Iodobenzenesulfonamide

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling: a. To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq). b. Add anhydrous THF and triethylamine (2.0 eq). c. Add trimethylsilylacetylene (1.2 eq) dropwise. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to afford 3-(trimethylsilylethynyl)benzenesulfonamide.

-

Deprotection: a. Dissolve the purified 3-(trimethylsilylethynyl)benzenesulfonamide in anhydrous THF. b. Add TBAF (1.1 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. d. Upon completion, quench the reaction with water. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

-

Copper(I) Cocatalyst: CuI facilitates the formation of a copper acetylide intermediate, which is more reactive in the transmetalation step of the catalytic cycle, thus accelerating the reaction.

-

Base: Triethylamine serves to neutralize the hydrohalic acid byproduct of the reaction and to deprotonate the terminal alkyne.

-

Silyl Protecting Group: The use of trimethylsilylacetylene prevents the homocoupling of the terminal alkyne (Glaser coupling) and allows for a more controlled reaction. The silyl group is easily removed under mild conditions.

III. Applications in Enzyme Inhibition

The this compound scaffold is a promising starting point for the design of inhibitors for several important enzyme classes.

A. Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic pharmacophore for carbonic anhydrase (CA) inhibitors.[3] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] The ethynyl group can be used to explore interactions with less conserved regions of the active site, potentially leading to isoform-selective inhibitors.

Design Strategy:

The primary sulfonamide group of this compound is expected to coordinate to the catalytic zinc ion in the active site of carbonic anhydrases. The 3-ethynylphenyl group can then be elaborated using click chemistry to introduce various "tail" moieties. These tails can extend into the active site cavity and interact with specific amino acid residues, thereby influencing both potency and isoform selectivity.

Figure 3: Click chemistry approach for the synthesis of novel carbonic anhydrase inhibitors from this compound.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

While specific data for this compound itself is not extensively published, studies on related benzenesulfonamide derivatives synthesized via click chemistry have demonstrated the potential of this approach. For example, a series of 1,2,3-triazole-containing benzenesulfonamides showed potent and selective inhibition of tumor-associated CA isoforms IX and XII.[6]

| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |

| Acetazolamide | 199 | 133 | 63 | 92 |

| 17e | 428 | 95 | 25 | 31 |

| 17f | 515 | 120 | 38 | 55 |

| 17g | 638 | 164 | 52 | 80 |

| 17h | 498 | 135 | 45 | 68 |

| Data adapted from a study on pyrazolyl-thiazole containing benzenesulfonamide derivatives.[6] |

This data highlights how modifications appended via a triazole linker can significantly modulate the inhibitory profile against different CA isoforms.

B. Kinase Inhibition

Protein kinases are another major class of drug targets, particularly in oncology.[18] The 3-ethynyl group can serve as an anchor point for building kinase inhibitors that target either the ATP-binding site or allosteric sites. Furthermore, the ethynyl group itself can be designed to act as a covalent warhead, targeting a nearby cysteine residue in the kinase active site.

Design Strategy for Covalent Kinase Inhibitors:

-

Scaffold Docking: The this compound scaffold is first docked into the ATP-binding site of the target kinase to identify a suitable binding mode.

-

Covalent Targeting: The orientation of the ethynyl group is assessed to determine if it is in proximity to a nucleophilic residue, typically a cysteine.

-

Structure-Activity Relationship (SAR) Studies: Modifications to the benzenesulfonamide ring and the sulfonamide group can be made to optimize non-covalent interactions and properly position the ethynyl warhead for covalent bond formation.

A recent study detailed the discovery of AKE-72, a potent pan-BCR-ABL inhibitor, which incorporates a 3-ethynyl-benzamide scaffold.[7] This demonstrates the utility of the ethynyl group in the design of potent kinase inhibitors.

IV. A Versatile Tool for Chemical Biology

Beyond its direct application in inhibitor design, this compound is a valuable tool for various chemical biology applications, primarily due to the bioorthogonal nature of its ethynyl group.

A. Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-molecular-weight fragments that bind weakly to a target are identified and then optimized into more potent leads.[9][11][19][20] this compound is an ideal fragment due to its:

-

Low Molecular Weight: It adheres to the "rule of three" often applied to fragment libraries.

-

Chemical Handle: The ethynyl group provides a straightforward method for fragment elaboration or linking via click chemistry.

FBDD Workflow using this compound:

-

Fragment Screening: A library of fragments, including this compound, is screened against the target protein using biophysical methods such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.

-

Hit Validation and Elaboration: If this compound is identified as a binder, its binding mode is determined. The ethynyl group can then be used to "grow" the fragment by clicking on a library of small azide-containing molecules to explore the surrounding binding pocket and improve affinity.

Figure 4: Fragment-based drug discovery workflow utilizing this compound.

B. Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[10][12][13][14][15] this compound can be readily converted into an activity-based probe by attaching a suitable reactive group. The ethynyl group then serves as a handle for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry.

Design of an ABPP Probe from this compound:

A common strategy is to incorporate a reactive electrophile that can covalently modify a nucleophilic residue in the active site of the target enzyme class. The this compound core provides the recognition element, and the ethynyl group allows for the two-step labeling procedure characteristic of modern ABPP.

V. Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold for modern medicinal chemistry. Its strategic combination of a privileged benzenesulfonamide pharmacophore and a reactive ethynyl group provides a powerful platform for the design of potent and selective enzyme inhibitors, as well as sophisticated chemical biology tools.